-Oxabicyclo[3.1.0]hexane-2,4-dione, also known as maleimide, is a valuable tool in proteomics research, particularly for protein conjugation and modification. Its reactivity towards thiol groups (sulfhydryl groups) on cysteine residues in proteins allows for the attachment of various functional groups, such as:
Beyond proteomics, 3-Oxabicyclo[3.1.0]hexane-2,4-dione finds applications in other areas of chemical biology due to its versatile reactivity. For example, it can be used to:
-Oxabicyclo[3.1.0]hexane-2,4-dione can be used in material science for:
3-Oxabicyclo[3.1.0]hexane-2,4-dione, with the chemical formula CHO and CAS number 5617-74-3, is a bicyclic compound characterized by a unique structural arrangement. It features an oxygen atom integrated into a bicyclic framework, specifically a six-membered ring structure that includes two carbonyl groups at positions 2 and 4. This compound is known for its potential reactivity due to the presence of these carbonyl functionalities, which can participate in various
3-Oxabicyclo[3.1.0]hexane-2,4-dione can undergo several significant reactions:
These reactions are crucial for its utility in synthetic organic chemistry, particularly in constructing complex molecular architectures.
Research indicates that 3-Oxabicyclo[3.1.0]hexane-2,4-dione exhibits notable biological activities. It has been investigated for its potential as a reagent in the synthesis of compounds that interact with biological targets, including histamine receptors. The compound's ability to form derivatives with biological relevance makes it a subject of interest in medicinal chemistry and pharmacology .
Several methods exist for synthesizing 3-Oxabicyclo[3.1.0]hexane-2,4-dione:
These methods highlight the versatility and reactivity of this compound in synthetic pathways.
The applications of 3-Oxabicyclo[3.1.0]hexane-2,4-dione are diverse:
Interaction studies involving 3-Oxabicyclo[3.1.0]hexane-2,4-dione focus on its ability to engage with biological receptors and enzymes. Notably:
These studies contribute to understanding how this compound might influence biological pathways and its potential therapeutic benefits.
Several compounds share structural similarities with 3-Oxabicyclo[3.1.0]hexane-2,4-dione:
Compound Name | CAS Number | Similarity Index |
---|---|---|
6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione | 67911-21-1 | 0.97 |
Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate | 335599-07-0 | 0.97 |
3-Methyldihydrofuran-2,5-dione | 4100-80-5 | 0.90 |
(3aR,4S,7R,7aS)-rel-Hexahydro-4,7-methanoisobenzofuran-1,3-dione | 14166-28-0 | 0.88 |
4-Isobutyldihydro-2H-pyran-2,6(3H)-dione | 185815-59-2 | 0.87 |
The uniqueness of 3-Oxabicyclo[3.1.0]hexane-2,4-dione lies in its specific bicyclic structure and functional groups that allow for distinct reactivity patterns compared to similar compounds. Its ability to serve as a versatile building block in organic synthesis further distinguishes it from other compounds listed above.
Irritant